(4-(4-Methoxyphenyl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(4-Methoxyphenyl)thiophen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a thiophene ring substituted with a methoxyphenyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methoxyphenyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Substitution with Methoxyphenyl Group: The thiophene ring is then substituted with a methoxyphenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Introduction of Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.
Industry:
Mechanism of Action
The mechanism by which (4-(4-Methoxyphenyl)thiophen-2-yl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .
Comparison with Similar Compounds
- (4-Methoxyphenyl)boronic acid
- Thiophene-2-boronic acid
- (4-Bromophenyl)thiophen-2-ylboronic acid
Uniqueness: (4-(4-Methoxyphenyl)thiophen-2-yl)boronic acid is unique due to the combination of its methoxyphenyl and thiophene moieties, which confer specific electronic and steric properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C11H11BO3S |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
InChI Key |
RFNWCUSEBVHSNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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